Ethyl 3-cyclohexylpropanoate

Description

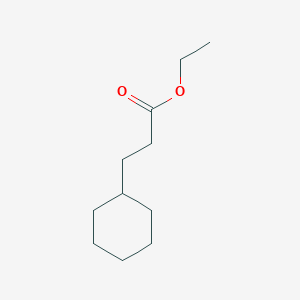

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVPMFHPHGBQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143587 | |

| Record name | Ethyl cyclohexane propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, oily liquid; fruity odour of pear-peach-banana type | |

| Record name | Ethyl cyclohexanepropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/899/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 94.00 °C. @ 8.00 mm Hg | |

| Record name | Ethyl 3-cyclohexylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Ethyl cyclohexanepropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/899/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.932 | |

| Record name | Ethyl cyclohexanepropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/899/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10094-36-7 | |

| Record name | Ethyl cyclohexanepropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclohexane propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclohexanepropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyclohexane propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-cyclohexylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOHEXANE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP836Y7R61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-cyclohexylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 3-cyclohexylpropanoate chemical structure and properties

An In-Depth Technical Guide to Ethyl 3-Cyclohexylpropanoate

Abstract

Ethyl 3-cyclohexylpropanoate, a significant contributor to the palette of flavor and fragrance professionals, is a carboxylic acid ester characterized by its potent fruity aroma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes technical data with practical insights. It delves into the spectroscopic signatures that define its molecular architecture and outlines the safety and handling protocols essential for its responsible use. Through a detailed examination of this compound, this guide serves as an authoritative resource for its study and application.

Chemical Identity and Structure

Ethyl 3-cyclohexylpropanoate is an organic compound classified as a fatty acid ester.[1][2][3] Its molecular structure consists of a cyclohexyl ring attached to a propanoate group, with an ethyl ester functional group.

Nomenclature:

-

IUPAC Name: ethyl 3-cyclohexylpropanoate[3]

-

Synonyms: Ethyl cyclohexanepropionate, Cyclohexanepropanoic acid, ethyl ester, Ethyl 3-cyclohexylpropionate, Ethyl hexahydrophenylpropionate[2][3][5]

Structural Representation:

-

SMILES: CCOC(=O)CCC1CCCCC1[3]

-

InChI: InChI=1S/C11H20O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3[2][3]

The structure comprises a saturated six-membered carbon ring (cyclohexane) bonded to the third carbon of a propanoic acid ethyl ester. This configuration is pivotal to its characteristic odor and physical properties.

Physicochemical Properties

The physical and chemical properties of Ethyl 3-cyclohexylpropanoate dictate its behavior in various applications, from its volatility in fragrances to its solubility in different media.

| Property | Value | Source(s) |

| Molecular Weight | 184.28 g/mol | [2][5][6] |

| Appearance | Colorless, clear oily liquid | [3][4] |

| Odor | Powerful, fruity (pear, peach, banana, pineapple) | [2][3][7] |

| Boiling Point | 91-94 °C at 8 mm Hg | [2][3][8] |

| Density | 0.926-0.94 g/mL at 25 °C | [2][3][4] |

| Refractive Index | 1.444-1.452 at 20 °C | [2][3][4] |

| Flash Point | 50 °C (122 °F) | [2][4] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [2][3] |

| logP | 3.5 - 3.9 | [1][4][5] |

Synthesis and Manufacturing

The industrial production of Ethyl 3-cyclohexylpropanoate can be achieved through several synthetic routes. A common and efficient method is the esterification of 3-cyclohexylpropanoic acid with ethanol in the presence of an acid catalyst. Another approach involves the hydrogenation of its unsaturated precursor, ethyl (E)-3-cyclohexyl-2-propenoate.[9]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of Ethyl 3-cyclohexylpropanoate.

Detailed Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of Ethyl 3-cyclohexylpropanoate from 3-cyclohexylpropanoic acid and ethanol.

Materials:

-

3-cyclohexylpropanoic acid

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-cyclohexylpropanoic acid and an excess of anhydrous ethanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification to completion.

-

Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude product by vacuum distillation to obtain pure Ethyl 3-cyclohexylpropanoate.[2]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and quality control of Ethyl 3-cyclohexylpropanoate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the cyclohexyl and propionyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester group and the cyclohexyl ring.

Applications in Industry

The primary application of Ethyl 3-cyclohexylpropanoate is in the flavor and fragrance industries.[4] Its powerful and pleasant fruity aroma makes it a valuable component in a wide range of products.

Application Overview Diagram

Caption: Key industrial sectors utilizing Ethyl 3-cyclohexylpropanoate.

Flavor and Fragrance Profile

-

In Flavors: It imparts a sweet and fruity taste, often described as having notes of pear, peach, and banana, at dilutions around 10 ppm.[2][7] It is used to enhance the overall power of flavor compositions, particularly in conjunction with other aliphatic esters.[7] Its use as a synthetic flavoring substance is recognized by regulatory bodies.[4]

-

In Fragrances: The compound's fruity scent is utilized in perfumes and other scented products to add a refreshing and natural element. It is recommended for use at levels up to 3.0% in fragrance concentrates.[4]

Safety, Handling, and Toxicology

Appropriate safety precautions must be observed when handling Ethyl 3-cyclohexylpropanoate.

-

Hazard Classification:

-

Precautionary Measures:

-

Avoid contact with skin and eyes.[4]

-

Use in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

References

-

The Good Scents Company. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(cyclohex-3-en-1-yl)propanoate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl cyclohexane propionate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17343-88-3,Ethyl (E)-3-cyclohexyl-2-propenoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-cyclohexylpropanoate - 10094-36-7. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyclohexane propionate. Retrieved from [Link]

Sources

- 1. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480) - FooDB [foodb.ca]

- 2. ETHYL CYCLOHEXANEPROPIONATE | 10094-36-7 [chemicalbook.com]

- 3. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]

- 5. Ethyl cyclohexane propionate | SIELC Technologies [sielc.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [amp.chemicalbook.com]

- 8. 10094-36-7 CAS MSDS (ETHYL CYCLOHEXANEPROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

Ethyl 3-cyclohexylpropanoate CAS number 10094-36-7 information

An In-Depth Technical Guide to Ethyl 3-cyclohexylpropanoate (CAS 10094-36-7) for Scientific Professionals

Introduction

Ethyl 3-cyclohexylpropanoate, registered under CAS number 10094-36-7, is a fatty acid ester recognized for its distinct organoleptic properties.[1] While its primary application lies within the flavor and fragrance industries due to a powerful, fruity aroma reminiscent of pear, peach, and pineapple, its molecular structure—featuring a cycloaliphatic ring and an ester functional group—makes it a noteworthy compound for broader chemical synthesis and research.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis protocols, analytical methodologies, potential applications, and critical safety data. The content is structured to deliver not just procedural steps but the underlying scientific rationale, reflecting the perspective of a senior application scientist.

Molecular Identity and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are foundational to its application in any research or development setting. Ethyl 3-cyclohexylpropanoate is classified as a fatty acid ester, specifically the ethyl ester of 3-cyclohexylpropanoic acid.[1] Its key identifiers and physicochemical characteristics are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 10094-36-7[1][3] |

| IUPAC Name | ethyl 3-cyclohexylpropanoate[4] |

| Synonyms | Ethyl cyclohexanepropionate, Cyclohexanepropanoic acid, ethyl ester[1][4] |

| Molecular Formula | C11H20O2[1][3] |

| Molecular Weight | 184.28 g/mol [1][4] |

| InChI Key | NRVPMFHPHGBQLP-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CCC1CCCCC1[4] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Odor | Powerful, fruity (pear, peach, banana, pineapple) | [1][4] |

| Boiling Point | 91-94 °C at 8 mm Hg | [1] |

| Density | 0.94 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.448 | [1] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [1] |

| Flash Point | 50 °C (122 °F) | [1][5] |

| LogP | 3.83 | [1] |

Synthesis and Manufacturing Insights

The synthesis of Ethyl 3-cyclohexylpropanoate is most commonly achieved via esterification. The choice of pathway depends on starting material availability, desired purity, and scalability. A prevalent laboratory and industrial method involves the Fischer esterification of 3-cyclohexylpropionic acid with ethanol. An alternative conceptual pathway begins with the hydrogenation of a precursor like cinnamic acid, followed by esterification.[6]

Synthesis Pathway: Fischer Esterification

The direct acid-catalyzed esterification of 3-cyclohexylpropionic acid with ethanol is a robust and well-understood method. The reaction is driven to completion by removing the water formed as a byproduct, typically through azeotropic distillation.

Sources

- 1. ETHYL CYCLOHEXANEPROPIONATE | 10094-36-7 [chemicalbook.com]

- 2. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [amp.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

Physical properties of ethyl cyclohexanepropionate

An In-Depth Technical Guide to the Physical Properties of Ethyl Cyclohexanepropionate

Section 1: Compound Identification and Overview

Introduction

Ethyl cyclohexanepropionate (CAS No. 10094-36-7) is an ester recognized for its potent, fruity aromatic profile.[1][2] Primarily utilized as a flavoring and fragrance agent, its characteristic pear, peach, and pineapple notes make it a valuable component in the food and perfumery industries.[1][3] For researchers and drug development professionals, a thorough understanding of its physical properties is paramount for formulation, quality control, and analytical method development. This guide provides a comprehensive analysis of these properties, grounded in established experimental data and standardized characterization protocols.

Molecular Structure

The structure of ethyl cyclohexanepropionate consists of a cyclohexane ring connected to a propionate ethyl ester group. This combination of a bulky, nonpolar cycloalkane and a polar ester functional group dictates its physicochemical behavior.

Caption: Molecular structure of ethyl 3-cyclohexylpropanoate.

Key Identifiers

For unambiguous identification, a compound is defined by several key identifiers. The primary identifiers for ethyl cyclohexanepropionate are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 10094-36-7 | [1][3][4][5] |

| IUPAC Name | ethyl 3-cyclohexylpropanoate | [3] |

| Synonyms | Ethyl cyclohexanepropionate, Ethyl 3-cyclohexylpropionate | [3] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][3][5] |

| Molecular Weight | 184.27 g/mol | [3][4] |

| EC Number | 233-222-3 | [3][4] |

| FEMA Number | 2431 | [1][3][6] |

Section 2: Physicochemical Properties

The physical properties of ethyl cyclohexanepropionate are critical for its application, handling, and analysis. These properties are a direct consequence of its molecular structure and intermolecular forces.

Summary of Properties

The table below presents a consolidated view of the key quantitative physical properties of ethyl cyclohexanepropionate.

| Property | Value | Conditions | Source(s) |

| Physical State | Colorless, oily liquid | Ambient | [3][7] |

| Boiling Point | 91.0 - 94.0 °C | @ 8.00 mm Hg | [1][3][4] |

| Density | 0.926 - 0.932 g/mL | @ 25 °C | [3][4] |

| Refractive Index (n_D) | 1.444 - 1.452 | @ 20 °C | [3][4] |

| Flash Point | 50.0 °C (122.0 °F) | Tag Closed Cup (TCC) | [1][4] |

| Vapor Pressure | 0.106 mmHg (est.) | @ 25 °C | [4] |

| Water Solubility | 16.03 mg/L (est.) | @ 25 °C | [4] |

| LogP (o/w) | ~3.8 (est.) | - | [1][4] |

Detailed Analysis of Properties

Appearance, Odor, and Organoleptic Profile Ethyl cyclohexanepropionate presents as a colorless, clear, oily liquid.[3][4] Its most notable characteristic is a powerful and sweet fruity odor, often described with notes of pineapple, peach, and pear.[1][3][4] This profile makes it a highly effective flavoring agent, detectable at concentrations as low as 10 ppm.[1]

Boiling Point and Vapor Pressure The boiling point of 91-94 °C at a reduced pressure of 8 mm Hg indicates that the compound is a relatively high-boiling ester, a result of its molecular weight and the non-polar cyclohexane moiety.[1][3][4] Its low estimated vapor pressure at ambient temperature is consistent with its classification as a semi-volatile organic compound.[4]

Density and Refractive Index With a density slightly less than water (0.926-0.932 g/mL at 25°C), it will form the upper layer in an immiscible mixture.[3][4] The refractive index is a crucial parameter for quality control, used to quickly assess the purity of the substance. The accepted range is between 1.444 and 1.452 at 20°C.[3][4]

Solubility and Partition Coefficient (LogP) The molecule's dual nature—a polar ester head and a large nonpolar aliphatic ring—governs its solubility. It is practically insoluble in water but demonstrates good solubility in less polar organic solvents like alcohol and oils.[1][3][4] The high estimated octanol-water partition coefficient (LogP) of approximately 3.8 confirms its lipophilic (fat-loving) character.[1][4]

Flash Point and Flammability The flash point of 50°C (122°F) classifies ethyl cyclohexanepropionate as a flammable liquid.[3][4][8] This necessitates careful handling and storage away from ignition sources.

Section 3: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of ethyl cyclohexanepropionate. Data from mass spectrometry, NMR, and IR spectroscopy provide a definitive structural fingerprint.

3.1 Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for both identification and purity assessment. In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic pattern. Key fragments correspond to the loss of the ethoxy group, cleavage of the propionate chain, and fragmentation of the cyclohexane ring. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[3]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the protons on the cyclohexane ring, and two triplets for the methylene protons of the propionate chain.

-

¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the various carbons within the cyclohexyl and propionate moieties.[3]

3.3 Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of ethyl cyclohexanepropionate is dominated by a strong C=O stretching vibration from the ester group, typically appearing around 1730 cm⁻¹. Other significant peaks include C-H stretches from the aliphatic groups and C-O stretches associated with the ester linkage.[3]

Section 4: Experimental Protocols for Property Determination

To ensure data integrity, physical properties must be determined using standardized, validated methods. The following section outlines the core experimental workflows.

Workflow for Physicochemical Analysis

A logical workflow ensures that sample integrity is maintained and that data is collected efficiently. The process typically begins with identity and purity confirmation before measuring bulk physical properties.

Caption: Standard experimental workflow for compound characterization.

Protocol 1: Determination of Boiling Point (Reduced Pressure)

-

Rationale: Because many organic compounds decompose at their atmospheric boiling point, reduced pressure distillation is used to determine the boiling point at a lower temperature.

-

Methodology:

-

Assemble a micro-distillation apparatus connected to a vacuum pump and a manometer.

-

Place a 5-10 mL sample of the compound in the distillation flask with a magnetic stir bar.

-

Slowly evacuate the system to the desired pressure (e.g., 8.0 mm Hg).

-

Gently heat the flask while stirring.

-

Record the temperature at which vapor and liquid are in equilibrium, observed as the point when the first drop of condensate falls from the thermometer bulb. This temperature is the boiling point at that specific pressure.

-

Protocol 2: Determination of Density and Refractive Index

-

Rationale: These are fundamental physical constants used for substance identification and quality control. They must be measured at a controlled temperature.

-

Methodology:

-

Density: a. Calibrate a pycnometer (specific gravity bottle) of known volume with deionized water at 25.0 °C. b. Dry the pycnometer thoroughly. c. Fill it with the sample compound and equilibrate to 25.0 °C. d. Measure the mass of the filled pycnometer. e. Calculate density by dividing the mass of the sample by the calibrated volume.

-

Refractive Index: a. Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water). b. Ensure the prism temperature is stabilized at 20.0 °C. c. Apply a few drops of the sample to the lower prism. d. Close the prisms and adjust the instrument until the dividing line is sharp and centered in the crosshairs. e. Read the refractive index from the scale.

-

Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS provides definitive identification by comparing the retention time and mass spectrum of an unknown sample to a known reference standard. It is also the gold standard for assessing purity.

-

Methodology:

-

Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A nonpolar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is chosen for its ability to separate compounds based on boiling point.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 60 °C, ramp to 280 °C at 10 °C/min. This gradient ensures separation from both more volatile and less volatile impurities.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analyze the resulting chromatogram for purity and compare the mass spectrum of the main peak against a reference library (e.g., NIST) for identity confirmation.

-

Section 5: Safety, Handling, and Storage

Proper handling procedures are essential due to the compound's flammability and potential for irritation.

5.1 Hazard Identification

-

Flammability: Classified as a flammable liquid (GHS Category 3).[3][8] Vapors may form explosive mixtures with air.

-

Health Hazards: Causes serious eye irritation.[8] May cause skin irritation.[4]

5.2 Recommended Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably a chemical fume hood.[8][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][10]

-

Use explosion-proof electrical equipment and ground all containers during transfer to prevent static discharge.[8][10]

-

PPE: Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

5.3 Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10]

-

Keep away from incompatible substances and sources of ignition.

-

A recommended storage temperature is between 0-8 °C for long-term stability.[1][2]

Section 6: References

-

PubChem. (n.d.). Ethyl cyclohexane propionate | C11H20O2 | CID 61466. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved January 14, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). Ethyl cyclohexane propionate. Retrieved January 14, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Ethyl cyclohexanepropionate. American Chemical Society. Retrieved January 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-cyclohexyl propionate poirenate. Retrieved January 14, 2026, from [Link]

-

Synerzine. (2018, June 22). Ethyl cyclohexane propionate Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). EPI System Information for ethyl cyclohexane propionate 10094-36-7. Retrieved January 14, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). ETHYL CYCLOHEXANE PROPIONATE. Retrieved January 14, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexanepropionic acid, 99%. Retrieved January 14, 2026, from [Link]

Sources

- 1. ETHYL CYCLOHEXANEPROPIONATE | 10094-36-7 [chemicalbook.com]

- 2. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [m.chemicalbook.com]

- 3. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Ethyl cyclohexane propionate | SIELC Technologies [sielc.com]

- 7. ETHYL CYCLOHEXYL PROPIONATE | 2511-00-4 [chemicalbook.com]

- 8. synerzine.com [synerzine.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.co.uk [fishersci.co.uk]

A Senior Application Scientist's Guide to the Solubility of Ethyl 3-cyclohexylpropanoate

An In-depth Technical Guide Topic: Ethyl 3-cyclohexylpropanoate Solubility in Common Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 3-cyclohexylpropanoate is an ester recognized for its characteristic fruity aroma, finding utility in the flavor and fragrance industries.[1][2] Its formulation into commercial products is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive analysis of the solubility of Ethyl 3-cyclohexylpropanoate, moving beyond simple data recitation to explore the underlying physicochemical principles. We present its known properties, establish a theoretical framework for predicting its behavior in different organic solvents, and provide a rigorous, self-validating experimental protocol for researchers to quantitatively determine its solubility in their own laboratories. This document is intended to serve as a practical and authoritative resource for formulation scientists and researchers.

Physicochemical Characteristics

A molecule's solubility is intrinsically linked to its structure and physical properties. Ethyl 3-cyclohexylpropanoate (C₁₁H₂₀O₂) is characterized by a significant non-polar moiety, the cyclohexyl ring, and a moderately polar ester functional group.[3] This duality is key to its solubility behavior.

Table 1: Physicochemical Properties of Ethyl 3-cyclohexylpropanoate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | [3] |

| Molecular Weight | 184.27 g/mol | [3] |

| Appearance | Colourless, oily liquid; fruity odour of pear-peach-banana type. | [1][3] |

| Boiling Point | 91-94 °C @ 8 mm Hg | [1][3] |

| Density | 0.926-0.932 g/mL @ 25 °C | [2][3] |

| Refractive Index | 1.444-1.452 @ 20 °C | [2][3] |

| LogP (predicted) | 3.5 - 3.83 | [3][4] |

| Water Solubility | Very low (Predicted: 0.036 g/L; Estimated: 16.03 mg/L @ 25°C) |[2][4] |

The high predicted LogP value (octanol-water partition coefficient) of ~3.5 indicates a strong preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, which aligns with its observed insolubility in water.[3][4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] The solubility of Ethyl 3-cyclohexylpropanoate in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

-

Molecular Structure: The molecule consists of a large, non-polar cyclohexylpropyl group and a polar ester group (-COO-). The bulky non-polar region dominates the molecular surface area, suggesting that Van der Waals dispersion forces will be the primary driver of its interactions.

-

Intermolecular Forces: While the ester's oxygen atoms have lone pairs that can act as hydrogen bond acceptors, the molecule lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor.[7] This limits its ability to form strong hydrogen bonds with protic solvents like water or methanol.

-

Solubility Predictions by Solvent Class:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): High solubility is expected. The Van der Waals forces between the cyclohexyl group and these solvents will be strong and energetically favorable.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to moderate solubility is anticipated. The dipole-dipole interactions between the solvent and the ester group, combined with Van der Waals forces, should facilitate dissolution.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely, particularly in smaller alcohols like ethanol where the alkyl chain is small. The compound is known to be miscible with ethanol.[3] As the alkyl chain of the alcohol increases, solubility may decrease.

-

Highly Polar Solvents (e.g., Water): As confirmed by available data, solubility is extremely low.[2][3] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions formed with the ester, making dissolution thermodynamically unfavorable.[7]

-

Known Solubility Profile

Published quantitative data on the solubility of Ethyl 3-cyclohexylpropanoate in a wide range of organic solvents is scarce. However, qualitative assessments consistently report that it is:

This information aligns perfectly with the theoretical framework, confirming its lipophilic nature. For formulation purposes, however, precise quantitative data is often required. The following section provides a standardized protocol for obtaining this data.

Experimental Protocol for Quantitative Solubility Determination

This protocol describes a robust and self-validating isothermal equilibrium method suitable for determining the solubility of Ethyl 3-cyclohexylpropanoate in various organic solvents.

Principle

The method involves generating a saturated solution by agitating an excess amount of the solute (Ethyl 3-cyclohexylpropanoate) in the solvent of interest at a constant temperature until thermodynamic equilibrium is reached. The supernatant is then carefully sampled and its concentration is determined using Gas Chromatography with Flame Ionization Detection (GC-FID), an ideal technique for quantifying volatile organic compounds.

Materials and Equipment

-

Ethyl 3-cyclohexylpropanoate (≥98% purity)

-

Organic solvents of interest (HPLC or analytical grade)

-

Analytical balance (± 0.1 mg)

-

4 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or vortex mixer

-

Benchtop centrifuge with temperature control

-

Calibrated micropipettes

-

Gas Chromatograph with FID detector and appropriate column (e.g., DB-5 or equivalent)

-

Class A volumetric flasks for standard preparation

Step-by-Step Methodology

-

Preparation of Standards: Prepare a series of calibration standards by accurately weighing Ethyl 3-cyclohexylpropanoate and dissolving it in the solvent of interest to create solutions of known concentrations (e.g., 1, 5, 10, 20, 50 mg/mL). Analyze these standards by GC-FID to generate a calibration curve.

-

Causality: A multi-point calibration curve is essential for accurately converting the chromatographic peak area of the unknown sample into a precise concentration.

-

-

Sample Preparation: Add approximately 2 mL of the selected solvent to a 4 mL glass vial.

-

Addition of Solute: Add Ethyl 3-cyclohexylpropanoate to the vial in small, weighed increments until a visible excess of undissolved liquid ester is present at the bottom of the vial after vigorous shaking. This ensures the solution is beyond its saturation point.

-

Causality: Using an excess of solute is critical to ensure that the final solution is truly saturated and in equilibrium with the undissolved phase.

-

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours.

-

Causality: A long equilibration period is necessary to ensure the system reaches thermodynamic equilibrium. For viscous solvents or compounds that dissolve slowly, 48-72 hours may be required.

-

-

Phase Separation: Transfer the vials to a centrifuge set to the same temperature as the shaker. Centrifuge at 3000 x g for 20 minutes.

-

Causality: Centrifugation is a critical step to effectively separate the excess undissolved solute from the saturated supernatant, preventing contamination of the sample and ensuring only the dissolved portion is analyzed.

-

-

Sampling: Immediately after centrifugation, carefully withdraw a precise aliquot (e.g., 100 µL) from the clear upper layer (supernatant) without disturbing the undissolved phase at the bottom.

-

Dilution and Analysis: Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve established in Step 1. Analyze the diluted sample by GC-FID.

-

Quantification: Using the peak area from the GC-FID analysis and the calibration curve, calculate the concentration of Ethyl 3-cyclohexylpropanoate in the diluted sample. Back-calculate to determine the concentration in the original saturated solution.

System Self-Validation

To ensure the trustworthiness of the results, the attainment of equilibrium must be verified. This is achieved by taking samples at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility values are consistent across the last two time points, it confirms that equilibrium has been reached.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While readily available data confirms the lipophilic nature of Ethyl 3-cyclohexylpropanoate, being soluble in alcohols and oils and insoluble in water, a detailed quantitative understanding across a spectrum of organic solvents requires empirical determination. The molecule's structure, dominated by a non-polar cyclohexyl ring, dictates its high affinity for non-polar solvents and limited solubility in polar media. By employing the rigorous, self-validating experimental protocol detailed in this guide, researchers and formulation scientists can generate the precise, reliable data needed to optimize its use in drug development and other advanced applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61466, Ethyl 3-cyclohexylpropanoate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10910186, Ethyl 3-(cyclohex-3-en-1-yl)propanoate. Available from: [Link]

-

FooDB (2020). Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). Available from: [Link]

-

Scribd (n.d.). Ester Solubility and Preparation Lab Report. Available from: [Link]

-

TutorChase (n.d.). What are the physical properties of esters and how do they differ from other organic compounds?. Available from: [Link]

-

Hangzhou Zhifei Chemical Co., Ltd. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 10094-36-7 Name: Ethyl 3-cyclohexylpropionate. Available from: [Link]

-

The Good Scents Company (n.d.). ethyl cyclohexane propionate, 10094-36-7. Available from: [Link]

-

Chemistry LibreTexts (2023). Properties of Esters. Available from: [Link]

-

AIP Publishing (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Available from: [Link]

-

Course Hero (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Solubility of Things (n.d.). Esters: Structure, Properties, and Reactions. Available from: [Link]

-

Perflavory (n.d.). ethyl cyclohexane propionate, 10094-36-7. Available from: [Link]

-

Reagent Information Network (n.d.). Ethyl 3-cyclohexylpropanoate. Available from: [Link]

-

BYJU'S (n.d.). Factors Affecting Solubility. Available from: [Link]

-

Science.gov (n.d.). factors affecting solubility: Topics by Science.gov. Available from: [Link]

-

University of Toronto (2023). Solubility of Organic Compounds. Available from: [Link]

-

Patsnap (2025). Solubility of Ethyl Propanoate in Various Organic Solvents. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61375, Cyclohexyl propionate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85231001, Ethyl 3-[3-oxo-2-(2-oxoethyl)cyclohexyl]propanoate. Available from: [Link]

-

TSFX (n.d.). The Preparation and Identification of an Ester. Available from: [Link]

-

SIELC Technologies (n.d.). Ethyl cyclohexane propionate. Available from: [Link]

Sources

- 1. ETHYL CYCLOHEXANEPROPIONATE | 10094-36-7 [chemicalbook.com]

- 2. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]

- 3. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480) - FooDB [foodb.ca]

- 5. byjus.com [byjus.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl 3-cyclohexylpropanoate [shiji.cnreagent.com]

- 9. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [amp.chemicalbook.com]

- 10. Cyclohexyl propionate | C9H16O2 | CID 61375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-cyclohexylpropanoate

Introduction

Ethyl 3-cyclohexylpropanoate (CAS No. 10094-36-7) is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of pear, peach, and banana.[1] This colorless, oily liquid is utilized as a flavoring and fragrance agent in various industries.[1] A thorough understanding of its molecular structure is paramount for its application, quality control, and in the development of new synthetic methodologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed blueprint of the molecule's architecture. This guide offers an in-depth analysis of the spectroscopic data for Ethyl 3-cyclohexylpropanoate, providing researchers, scientists, and drug development professionals with a comprehensive reference. The molecular formula of Ethyl 3-cyclohexylpropanoate is C₁₁H₂₀O₂, and its molecular weight is 184.27 g/mol .[1]

Molecular Structure and Spectroscopic Correlation

The structural integrity of Ethyl 3-cyclohexylpropanoate is elucidated through the synergistic interpretation of various spectroscopic data. Each technique provides a unique piece of the structural puzzle, which, when combined, confirms the compound's identity and purity.

Caption: Molecular structure of Ethyl 3-cyclohexylpropanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. The ¹H NMR spectrum of Ethyl 3-cyclohexylpropanoate is consistent with its structure, showing distinct signals for the ethyl group and the cyclohexylpropanoate moiety.

¹H NMR Spectral Data Summary

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.06 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.21 | Triplet | 2H | -CH₂-CH₂ -COO- |

| 1.65 | Multiplet | 5H | Cyclohexyl protons |

| 1.45 | Multiplet | 2H | Cyclohexyl protons |

| 1.22 | Triplet | 3H | -O-CH₂-CH₃ |

| 1.15 | Multiplet | 4H | Cyclohexyl protons |

| 0.88 | Multiplet | 2H | Cyclohexyl protons |

Data sourced from Spectral Database for Organic Compounds (SDBS).[2]

Interpretation of the ¹H NMR Spectrum

The downfield quartet at 4.06 ppm is characteristic of the methylene protons (-O-CH₂ -) of the ethyl group, which are deshielded by the adjacent oxygen atom. The splitting into a quartet indicates coupling with the three neighboring protons of the methyl group. The triplet at 1.22 ppm corresponds to the terminal methyl protons (-CH₃ ) of the ethyl group, split by the adjacent methylene group.

The triplet at 2.21 ppm is assigned to the methylene protons alpha to the carbonyl group (-CH₂ -COO-). The multiplet signals between 0.88 and 1.65 ppm represent the protons of the cyclohexyl ring. The complexity of these signals arises from the various chemical environments and spin-spin coupling interactions between the axial and equatorial protons of the cyclohexane ring.

Caption: ¹H NMR spectral correlations for Ethyl 3-cyclohexylpropanoate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

¹³C NMR Spectral Data Summary

| Chemical Shift (ppm) | Assignment |

| 173.8 | C =O (Ester carbonyl) |

| 60.1 | -O-C H₂-CH₃ |

| 37.6 | Cyclohexyl-C H- |

| 34.6 | -C H₂-CH₂-COO- |

| 33.1 | Cyclohexyl-C H₂- |

| 32.1 | -CH₂-C H₂-COO- |

| 26.5 | Cyclohexyl-C H₂- |

| 26.2 | Cyclohexyl-C H₂- |

| 14.2 | -O-CH₂-C H₃ |

Data sourced from Spectral Database for Organic Compounds (SDBS).[2]

Interpretation of the ¹³C NMR Spectrum

The most downfield signal at 173.8 ppm is characteristic of the carbonyl carbon of the ester group. The signal at 60.1 ppm corresponds to the methylene carbon of the ethyl group attached to the oxygen atom. The aliphatic carbons of the cyclohexyl ring and the propanoate chain resonate in the upfield region, typically between 25 and 40 ppm. The terminal methyl carbon of the ethyl group appears at the most upfield position, 14.2 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 3-cyclohexylpropanoate displays characteristic absorption bands for the ester functional group and the aliphatic C-H bonds.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2923, 2852 | Strong | C-H stretch (aliphatic) |

| 1737 | Strong | C=O stretch (ester) |

| 1177 | Strong | C-O stretch (ester) |

Data sourced from PubChem.[1]

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is the strong absorption band at 1737 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. The strong bands at 2923 cm⁻¹ and 2852 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring and the ethyl propanoate chain. Another key absorption is the strong band at 1177 cm⁻¹, which is attributed to the C-O stretching vibration of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion and various fragment ions.

Mass Spectral Data Summary

| m/z | Relative Intensity (%) | Assignment |

| 184 | 5 | [M]⁺ (Molecular Ion) |

| 139 | 15 | [M - OCH₂CH₃]⁺ |

| 101 | 100 | [M - C₆H₁₁]⁺ |

| 83 | 40 | [C₆H₁₁]⁺ |

| 55 | 65 | [C₄H₇]⁺ |

Data sourced from PubChem.[1]

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is observed at an m/z of 184, which corresponds to the molecular weight of Ethyl 3-cyclohexylpropanoate. The base peak at m/z 101 is attributed to the loss of the cyclohexyl radical, resulting in the stable [CH₂CH₂COOCH₂CH₃]⁺ fragment. The peak at m/z 139 corresponds to the loss of the ethoxy group (-OCH₂CH₃). The peak at m/z 83 represents the cyclohexyl cation ([C₆H₁₁]⁺), and the peak at m/z 55 is a common fragment in aliphatic systems.

Caption: Proposed fragmentation pathway for Ethyl 3-cyclohexylpropanoate in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like Ethyl 3-cyclohexylpropanoate. Instrument-specific parameters should be optimized for best results.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Ethyl 3-cyclohexylpropanoate for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

2. IR Spectroscopy (FT-IR)

-

Sample Preparation (Neat Liquid):

-

Place a drop of Ethyl 3-cyclohexylpropanoate onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

3. Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of Ethyl 3-cyclohexylpropanoate (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph (GC) inlet.

-

The sample is vaporized and separated on the GC column.

-

The separated components elute from the column and enter the mass spectrometer.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

-

-

Data Processing:

-

Identify the peak corresponding to Ethyl 3-cyclohexylpropanoate in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Conclusion

The comprehensive spectroscopic analysis of Ethyl 3-cyclohexylpropanoate through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides unambiguous confirmation of its molecular structure. The data presented in this guide serve as a valuable resource for quality control, research, and development purposes. The detailed interpretation of each spectrum, correlated with the compound's structure, offers a clear and authoritative understanding of its chemical identity.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. Ethyl cyclohexane propionate | C11H20O2 | CID 61466. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The Good Scents Company. (n.d.). ethyl cyclohexane propionate. Retrieved January 14, 2026, from [Link]

Sources

Natural occurrence and sources of Ethyl 3-cyclohexylpropanoate

An In-depth Technical Guide to the Sources and Applications of Ethyl 3-cyclohexylpropanoate

Abstract

Ethyl 3-cyclohexylpropanoate (CAS No. 10094-36-7) is a significant synthetic compound widely utilized in the flavor and fragrance industries. Possessing a powerful and sweet fruity aroma, it is a key component in creating pineapple, pear, and peach flavor profiles. This guide provides a comprehensive overview of Ethyl 3-cyclohexylpropanoate, addressing its sources, synthesis, and industrial applications. Notably, authoritative sources indicate that this ester is not found in nature; therefore, this document focuses on its synthetic origins and technical properties. We will explore the common manufacturing processes, detail its physicochemical and organoleptic characteristics, and discuss its regulatory status, providing researchers, scientists, and drug development professionals with a thorough understanding of this commercially important specialty chemical.

Introduction and Natural Occurrence

Ethyl 3-cyclohexylpropanoate, also known as ethyl cyclohexanepropionate, is a fatty acid ester recognized for its potent fruity aroma.[1][2] Its chemical structure consists of a cyclohexyl ring attached to a propanoate ethyl ester group. This structure contributes to its characteristic scent profile, which is described as reminiscent of pear, peach, and pineapple.[1]

A critical point of discussion regarding this compound is its natural occurrence. Despite its "fruity" character, extensive databases and industry resources explicitly state that Ethyl 3-cyclohexylpropanoate is "not found in nature".[3] Its presence in food and beverages is solely as an intentionally added flavoring agent. While some databases may broadly classify it under "Food" sources, this refers to its application in food products rather than its natural origin.[4] Therefore, all commercially available Ethyl 3-cyclohexylpropanoate is of synthetic origin.

Physicochemical and Organoleptic Properties

The physical and sensory characteristics of Ethyl 3-cyclohexylpropanoate are crucial for its application. It is a colorless liquid with low volatility and is almost insoluble in water but soluble in alcohol and oils.[1][2]

Table 1: Physicochemical Properties of Ethyl 3-cyclohexylpropanoate

| Property | Value | Reference |

| CAS Number | 10094-36-7 | [3] |

| Molecular Formula | C₁₁H₂₀O₂ | [3] |

| Molecular Weight | 184.28 g/mol | [1] |

| Boiling Point | 91-94 °C at 8 mm Hg | [1] |

| Density | 0.926-0.932 g/mL at 25 °C | [2] |

| Refractive Index | 1.444-1.452 at 20 °C | [2] |

| Flash Point | 122 °F (50 °C) | [3] |

| Solubility | Insoluble in water; soluble in oils and alcohol. | [2] |

Organoleptic Profile:

-

Odor: Powerful, sweet, and fruity, with notes of pear, peach, and banana.[1]

-

Taste: Sweet and fruity at dilutions around 10 ppm, with a power considerably greater than conventional aliphatic esters.[1]

Synthetic Sources and Manufacturing Processes

As a synthetic compound, Ethyl 3-cyclohexylpropanoate is produced through established chemical reactions. The primary methods involve the esterification of 3-cyclohexylpropionic acid or the hydrogenation of a precursor followed by esterification.

Synthesis via Esterification of 3-Cyclohexylpropionic Acid

The most direct method is the Fischer esterification of 3-cyclohexylpropionic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.[5]

Caption: Esterification of 3-Cyclohexylpropionic Acid with Ethanol.

Synthesis from Cinnamic Acid Derivatives

An alternative and common industrial route starts with cinnamic acid or its esters (e.g., methyl cinnamate). This process involves two main steps:

-

Hydrogenation: The aromatic ring of the cinnamic acid derivative is fully saturated using a catalyst such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) under hydrogen pressure.[5] This converts the phenyl group to a cyclohexyl group, yielding 3-cyclohexylpropionic acid or its methyl ester.

-

Transesterification: If the starting material was an ester (e.g., methyl 3-cyclohexylpropionate), it is then transesterified with ethanol. The reaction is catalyzed and driven to completion by removing the lower-boiling alcohol (methanol) that is formed.[5]

Experimental Protocol: Esterification of 3-Cyclohexylpropionic Acid

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: The flask is charged with 3-cyclohexylpropionic acid (1 equivalent), ethanol (2-3 equivalents to act as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid. A solvent such as toluene may be added to facilitate the azeotropic removal of water.

-

Reaction: The mixture is heated to reflux. The water-toluene azeotrope collects in the Dean-Stark trap, and the denser water separates, while the toluene returns to the flask, driving the reaction to completion.

-

Work-up: Once the theoretical amount of water is collected, the reaction mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The final product, Ethyl 3-cyclohexylpropanoate, is purified by vacuum distillation.

Industrial Applications

The primary value of Ethyl 3-cyclohexylpropanoate lies in its potent and versatile fruity character, making it a valuable ingredient in both the flavor and fragrance industries.

Flavor Industry

It is approved as a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA No. 2431) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 966).[2][6]

-

Fruit Flavors: It is extensively used to build and enhance pineapple, pear, peach, and banana flavor profiles in products like hard candies, chewing gum, and beverages.[1]

-

Flavor Enhancement: Due to its high potency, it is often used in conjunction with other aliphatic esters to increase the overall impact and complexity of a fruit flavor composition.[1]

Fragrance Industry

In perfumery, it provides a sweet, fruity top note. It can be used to impart a fresh and juicy quality to floral and fruity fragrances, often blended with other esters like allyl cyclohexylpropionate.[7]

Regulatory and Safety Profile

Ethyl 3-cyclohexylpropanoate is a well-characterized substance with a history of safe use in food and consumer products.

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated this substance and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[6]

-

EFSA: The European Food Safety Authority (EFSA) has also evaluated it as part of its flavorings group evaluations.[3]

-

Handling: It is classified as a flammable liquid and can be irritating to the skin, requiring standard industrial hygiene and safety precautions during handling.[3]

Conclusion

Ethyl 3-cyclohexylpropanoate is a purely synthetic specialty chemical that holds a significant place in the palette of flavorists and perfumers. While it is not a naturally occurring compound, its powerful and pleasant fruity characteristics make it an indispensable component for creating a range of popular fruit flavors. Its synthesis is achieved through reliable and scalable chemical processes, ensuring a consistent supply for its widespread applications in the food, beverage, and fragrance industries.

References

-

The Good Scents Company. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). Retrieved from [Link]

-

Perflavory. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved from [Link]

-

World Health Organization (WHO) / JECFA. (n.d.). ethyl cyclohexylpropionate. Retrieved from [Link]

-

National Center for Biotechnology Information, PubChem. (n.d.). Ethyl cyclohexane propionate | C11H20O2 | CID 61466. Retrieved from [Link]

-

The Good Scents Company. (n.d.). allyl cyclohexyl propionate, 2705-87-5. Retrieved from [Link]

-

ODOWELL. (n.d.). Natural Ethyl Hexanoate manufacturers and suppliers in China. Retrieved from [Link]

-

MDPI. (2024). Evolutionary Studies Drive the Elucidation of Plant Natural Product Biosynthetic Pathways. Retrieved from [Link]

-

Perfumer & Flavorist. (2016). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (2015). Composition of Ethyl Acetate Extracts from Three Plant Materials (Shaddock Peel, Pomegranate Peel, Pomegranate Seed). Retrieved from [Link]

Sources

- 1. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [amp.chemicalbook.com]

- 2. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]

- 4. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480) - FooDB [foodb.ca]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. WHO | JECFA [apps.who.int]

- 7. allyl cyclohexyl propionate, 2705-87-5 [thegoodscentscompany.com]

Material safety data sheet (MSDS) for Ethyl 3-cyclohexylpropanoate

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for Ethyl 3-cyclohexylpropanoate

Section 1: Chemical Identity and Physicochemical Profile

Ethyl 3-cyclohexylpropanoate (CAS No. 10094-36-7) is a fatty acid ester recognized for its characteristic fruity aroma.[1][2][3] Its molecular structure and properties are fundamental to understanding its behavior and devising appropriate safety measures.

Synonyms: Ethyl cyclohexanepropionate, Cyclohexanepropanoic acid, ethyl ester.[1]

Molecular Formula: C₁₁H₂₀O₂[1][4]

Molecular Weight: 184.27 g/mol [1]

Physicochemical Rationale for Handling

The physical properties of a compound dictate its handling and storage requirements. For instance, the flammability and vapor pressure of Ethyl 3-cyclohexylpropanoate are critical determinants of its risk profile. The data below has been synthesized to provide a clear basis for the handling protocols outlined in subsequent sections.

| Property | Value | Source | Rationale for Safety Protocol |

| Appearance | Colorless, oily liquid | [1] | Visual identification helps in spill assessment and cleanup. |

| Odor | Powerful, fruity (pear-peach-banana type) | [1][2][5] | While not acutely toxic, the strong odor serves as a sensory indicator of potential vapor presence. |

| Boiling Point | 91-94 °C @ 8 mmHg | [1][2][6] | The relatively low boiling point at reduced pressure indicates that vapors can form, necessitating good ventilation. |

| Flash Point | 50 °C (122 °F) - Tag Closed Cup (TCC) | [2][4] | This value classifies the substance as a flammable liquid, mandating the strict avoidance of ignition sources.[7][8] |

| Density | 0.926 - 0.94 g/mL @ 25 °C | [1][4][6] | Being less dense than water and insoluble, it will float, which is a key consideration for spill containment and firefighting. |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [1][2] | Dictates the choice of cleaning agents for decontamination and the appropriate extinguishing media for fires. |

| Vapor Pressure | Data not widely available, but implied volatility | The flammability and odor suggest that vapors can accumulate in enclosed spaces, requiring robust ventilation.[7] |

Section 2: Hazard Identification and Risk Mitigation

Ethyl 3-cyclohexylpropanoate is classified as a flammable liquid.[4][7][8] The primary risk associated with this chemical is fire or explosion if vapors are exposed to an ignition source. While comprehensive toxicological data is not fully available, some sources indicate it can be irritating to the skin and eyes.[4][7]

GHS Classification and Precautionary Logic

-

Hazard Statement: H226: Flammable liquid and vapour.[8]

-

Precautionary Statements (Prevention):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7][8]

-

P240: Ground and bond container and receiving equipment.[7][8]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

The logic behind these statements is to create a multi-layered defense system. Grounding equipment (P240) and using non-sparking tools (P242) are direct countermeasures against ignition from static electricity or mechanical sparks.[7] Using explosion-proof equipment (P241) ensures that laboratory hardware itself does not become an ignition source.[7]

Section 3: Emergency Response Protocols

Emergency protocols must be clear, logical, and self-validating. The following workflows are designed to guide immediate and effective action in the event of an incident.

First-Aid Response Workflow

This diagram outlines the critical decision-making process for first responders, ensuring that actions are taken swiftly and appropriately based on the type of exposure.

Caption: Figure 1: First-Aid Protocol for Ethyl 3-cyclohexylpropanoate Exposure.

Detailed First-Aid Procedures:

-

Inhalation: If a person breathes in large amounts of this chemical, move the exposed person to fresh air at once.[7][10] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration and seek immediate medical attention.[8][10]

-

Skin Contact: Immediately take off all contaminated clothing.[7] Wash the contaminated skin promptly with soap and plenty of water.[10][11] If skin irritation occurs or persists, get medical advice.[12]

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10][11] Remove contact lenses if present and easy to do.[7] If eye irritation persists, seek medical attention.[7]

-

Ingestion: Rinse mouth with water.[8][11] Never give anything by mouth to an unconscious person.[11] Call a poison center or doctor if you feel unwell.[7] Do not induce vomiting.[8]

Fire and Spill Containment

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide (CO₂).[7][11]

-

Unsuitable Media: Avoid using a solid water stream as it may scatter and spread the fire.[13]

-

Specific Hazards: The substance is a flammable liquid and vapor.[7] Vapors are heavier than air and may travel along the ground to a distant ignition source and flash back.[14][15] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and complete protective clothing.[7][11]

Accidental Release Measures:

-

Isolate and Ventilate: Immediately isolate the spill area.[9] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[7][9] Ensure adequate ventilation.[7]

-

Personal Protection: Use personal protective equipment, including gloves, safety glasses, and, if necessary, respiratory protection.[7][11] Avoid contact with skin and eyes.[7]

-

Containment: Prevent the spill from entering waterways, sewers, or confined areas.[9]

-

Cleanup: Absorb the spill with a non-combustible material such as dry earth, sand, or other inert absorbent material and transfer it to containers for disposal.[9][16] Use clean, non-sparking tools to collect the absorbed material.[9]

-

Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]

Section 4: Handling, Storage, and Exposure Control

The principle of "as low as reasonably practicable" (ALARP) is the cornerstone of exposure control. This involves a hierarchy of controls, from engineering solutions to personal protective equipment.

Engineering and Administrative Controls

-

Ventilation: Ensure good ventilation of the workstation.[7] Use local exhaust ventilation to control vapor emissions at the source.[17]

-

Ignition Source Control: Prohibit smoking and the use of open flames or spark-producing tools in areas where the chemical is handled or stored.[7] All electrical equipment should be explosion-proof.[7][8]

-

Grounding: Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[7][8] This is a critical step, as static discharge is a common ignition source for flammable liquids.

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense and must be appropriate for the task and the level of risk.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[7][12]

-

Hand Protection: Wear protective gloves. The specific glove material should be selected based on breakthrough time and permeation rate for the substance. Always inspect gloves before use.[7]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[7]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.[17]

Storage Protocols

-

Conditions: Store in a well-ventilated place.[7] Keep the container tightly closed and cool.[7][8]

-

Incompatibilities: Keep away from heat and sources of ignition.[7] While specific chemical incompatibilities are not extensively documented, as an ester, it may react with strong oxidizing acids, alkali metals, and hydrides.[9]

Section 5: Stability and Reactivity

-

Reactivity: The substance is a flammable liquid and vapor.[7] Vapors may form an explosive mixture with air.[18]

-

Chemical Stability: It is stable under normal conditions of storage and use.[7]

-

Conditions to Avoid: Avoid contact with hot surfaces, heat, flames, and sparks.[7] Eliminate all sources of ignition.[7]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[7] Combustion may produce carbon oxides (CO, CO₂).[15]

Section 6: Toxicological and Ecological Profile

Toxicological Summary

Comprehensive toxicological data for Ethyl 3-cyclohexylpropanoate is limited.

-